molecular formula C14H15N3O3 B7631342 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

カタログ番号 B7631342
分子量: 273.29 g/mol
InChIキー: RXFYJFWARMDSNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

作用機序

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. Inhibition of BTK leads to inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have potent and selective inhibition of BTK activity. It has also been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors. In preclinical models, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to induce apoptosis of B-cells and to be effective in combination with other drugs, such as venetoclax.

実験室実験の利点と制限

One advantage of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the B-cell receptor signaling pathway and its role in B-cell malignancies. However, one limitation of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its relatively short half-life, which may limit its effectiveness in vivo.

将来の方向性

There are several future directions for research on 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients with B-cell malignancies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide in humans.

合成法

The synthesis of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide involves several steps, starting from 5-nitro-2-aminobenzoic acid. The acid is first protected with a tert-butoxycarbonyl (Boc) group, then converted to the corresponding acid chloride. The acid chloride is then reacted with propargylamine to give the propargylamide intermediate. The amine group of the intermediate is then protected with a Boc group, followed by reaction with cyclopropylmethylamine to give the final product, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide.

科学的研究の応用

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of B-cells. 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has also been shown to be effective in combination with other drugs, such as venetoclax, in inducing apoptosis of B-cells. In addition, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib.

特性

IUPAC Name

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-7-16(9-10-3-4-10)14(18)12-8-11(17(19)20)5-6-13(12)15/h1,5-6,8,10H,3-4,7,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFYJFWARMDSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。